Structural Differentiation: Methylene Spacer versus Direct Carbamate Connection
Benzyl ((5-methylazepan-4-yl)methyl)carbamate (CAS 1823270-12-7) differs structurally from its closest analog Benzyl (5-methylazepan-4-yl)carbamate (CAS 1823856-80-9) in the presence of a methylene (-CH2-) spacer between the azepane ring and the carbamate nitrogen . The target compound contains the (5-methylazepan-4-yl)methyl substructure, whereas the comparator has a direct carbamate attachment to the 4-position of the azepane ring . This connectivity difference results in distinct molecular formulas: C16H24N2O2 (MW 276.37 g/mol) for the target versus C15H22N2O2 (MW 262.35 g/mol) for the comparator . The presence of the methylene spacer alters the distance between the protected amine and the azepane scaffold, which can influence steric accessibility, nucleophilicity, and conformational dynamics during subsequent synthetic steps .
| Evidence Dimension | Molecular Formula and Molecular Weight |
|---|---|
| Target Compound Data | C16H24N2O2, 276.37 g/mol |
| Comparator Or Baseline | Benzyl (5-methylazepan-4-yl)carbamate: C15H22N2O2, 262.35 g/mol |
| Quantified Difference | ΔMW = 14.02 g/mol (one additional CH2 group) |
| Conditions | Structural comparison based on published molecular formulas and SMILES strings from vendor technical datasheets |
Why This Matters
Selection of the correct analog with the methylene spacer is essential for maintaining intended spatial relationships in downstream coupling reactions and preserving the designed pharmacophore geometry.
